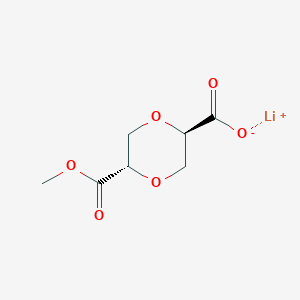
N-(3-chloro-4-fluorophenyl)-4-oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a quinazoline derivative, which is a class of organic compounds with a bicyclic structure made up of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring. Quinazoline derivatives have been widely studied for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Synthesis Analysis
The synthesis of quinazoline derivatives generally involves the reaction of anthranilic acid derivatives with various amines, amides, or urea. The specific synthesis pathway for this compound would depend on the availability of starting materials and the desired yield and purity .Molecular Structure Analysis
The molecular structure of this compound includes several functional groups that could influence its physical and chemical properties. These include a fluorophenyl group, which could enhance the compound’s lipophilicity and potentially improve its ability to cross cell membranes, and a thioxo group, which could contribute to the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of the thioxo group could make the compound susceptible to reactions involving nucleophilic attack, while the fluorophenyl group could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase the compound’s lipophilicity, which could influence its solubility in various solvents. The compound’s melting point, boiling point, and other physical properties would depend on the specific arrangement of atoms and the types of intermolecular forces present .科学的研究の応用
Synthesis and Chemical Properties
Ivachtchenko, Kovalenko, and Drushlyak (2003) developed a liquid-phase synthesis for combinatorial libraries of disubstituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines, which are structurally related to the compound . This process involved cyclization of substituted methyl anthranilates with isothiocyanates, highlighting the compound's versatility in synthesizing various libraries (Ivachtchenko, Kovalenko, & Drushlyak, 2003).
Dyachenko and Vovk (2012) synthesized similar compounds, focusing on derivatives of 3-oxo(thioxo)-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid. This research indicates potential for generating diverse derivatives with varied biological activities (Dyachenko & Vovk, 2012).
Potential Pharmacological Applications
Schroeder et al. (2009) identified similar compounds as potent and selective Met kinase inhibitors. This suggests the potential of the queried compound in targeted cancer therapy, given its structural similarity to the inhibitors discussed (Schroeder et al., 2009).
Hadida et al. (2014) discovered quinolinone-3-carboxamide derivatives as CFTR potentiators, which could imply potential applications of the compound for cystic fibrosis treatment, given its structural resemblance (Hadida et al., 2014).
Crystal Structure and Analytical Characterization
- Saeed and Flörke (2011) conducted studies on compounds structurally similar to the queried molecule, focusing on their crystal structure. This kind of research is crucial for understanding the physical and chemical properties of such compounds, which in turn informs their potential applications (Saeed & Flörke, 2011).
Antimicrobial and Antitumor Studies
Marvadi et al. (2020) synthesized and evaluated derivatives for antitubercular activity. This suggests the potential of the compound for developing new antimicrobial agents (Marvadi et al., 2020).
Sonego et al. (2019) investigated 7-chloroquinoline-1,2,3-triazoyl-carboxamides for antitumoral properties, indicating possible cancer treatment applications for the compound due to structural similarities (Sonego et al., 2019).
作用機序
While the specific mechanism of action of this compound is not known, many quinazoline derivatives exert their biological effects by interacting with various enzymes and receptors in the body. For example, some quinazoline derivatives are known to inhibit tyrosine kinases, which are enzymes involved in signal transduction pathways that regulate cell growth and differentiation .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(3-chloro-4-fluorophenyl)-4-oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 3-chloro-4-fluoroaniline with 3-pentanone to form 3-chloro-4-fluoro-N-pentylacetanilide. This intermediate is then reacted with thiourea and formaldehyde to form the desired compound.", "Starting Materials": [ "3-chloro-4-fluoroaniline", "3-pentanone", "thiourea", "formaldehyde" ], "Reaction": [ "Step 1: Condensation of 3-chloro-4-fluoroaniline with 3-pentanone in the presence of a base such as sodium ethoxide to form 3-chloro-4-fluoro-N-pentylacetanilide.", "Step 2: Reaction of 3-chloro-4-fluoro-N-pentylacetanilide with thiourea and formaldehyde in the presence of a catalyst such as acetic acid to form the desired compound, N-(3-chloro-4-fluorophenyl)-4-oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide." ] } | |
CAS番号 |
362501-00-6 |
分子式 |
C20H19ClFN3O2S |
分子量 |
419.9 |
IUPAC名 |
N-(3-chloro-4-fluorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C20H19ClFN3O2S/c1-2-3-4-9-25-19(27)14-7-5-12(10-17(14)24-20(25)28)18(26)23-13-6-8-16(22)15(21)11-13/h5-8,10-11H,2-4,9H2,1H3,(H,23,26)(H,24,28) |
InChIキー |
AZLJMGADJXJTQP-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)Cl)NC1=S |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


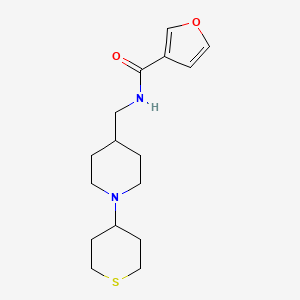
![[(4-ETHOXYPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE](/img/structure/B2451623.png)
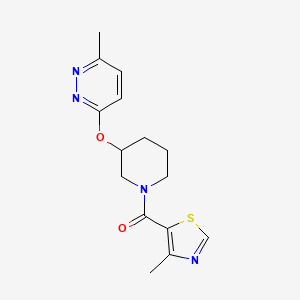
![(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B2451626.png)
![4-cyano-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2451627.png)
![5-phenyl-N-[(thiophen-2-yl)methyl]-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2451628.png)

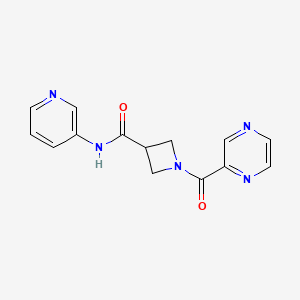
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2451631.png)
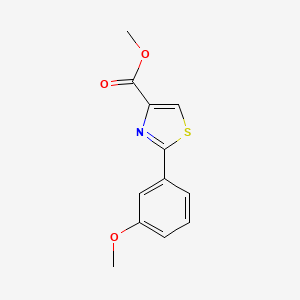
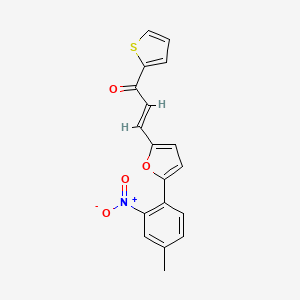
![N-([2,2'-bifuran]-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2451638.png)
![3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2451640.png)
